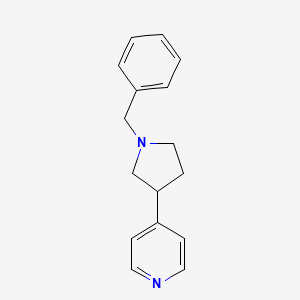

4-(1-Benzylpyrrolidin-3-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-(1-Benzylpyrrolidin-3-yl)pyridine involves a multi-step reaction. One reported method includes the following steps :

Step 1: Ammonium formate is used with palladium on carbon (Pd/C) in methanol at 80-90°C for 8 hours, yielding a 91% product.

Step 2: The product from step 1 is then reacted with triethylamine in tetrahydrofuran at 30°C.

Análisis De Reacciones Químicas

4-(1-Benzylpyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

Aplicaciones Científicas De Investigación

4-(1-Benzylpyrrolidin-3-yl)pyridine has several scientific research applications :

Chemistry: It is used as a reference standard in pharmaceutical testing.

Biology: It is used in the study of biological pathways and molecular interactions.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mecanismo De Acción

Comparación Con Compuestos Similares

4-(1-Benzylpyrrolidin-3-yl)pyridine can be compared with other similar compounds, such as :

- Benzo[4,5]imidazo[1,2-a]pyridine

- (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile

- (4-fluorophenyl)-acrylonitrile

- Benzo[f]chromen-3-one

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Actividad Biológica

4-(1-Benzylpyrrolidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a benzyl group and a pyrrolidine moiety. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18N2

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study found that derivatives of this compound showed effective inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.

Antiparasitic Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of Trypanosoma brucei, the causative agent of sleeping sickness. The compound exhibited low micromolar levels of inhibition, indicating its potential as an antiparasitic therapeutic .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly noteworthy. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in enhancing cholinergic neurotransmission .

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound interacts with active sites of enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.

- Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and therapeutic effects.

Case Studies

Propiedades

IUPAC Name |

4-(1-benzylpyrrolidin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-4-14(5-3-1)12-18-11-8-16(13-18)15-6-9-17-10-7-15/h1-7,9-10,16H,8,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPAMRAMUWHMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=NC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.